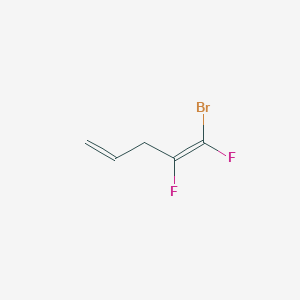
N-Boc-3-iodo-DL-alanine benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic organic compound with the molecular formula C15H20INO4. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Boc-3-iodo-DL-alanine benzyl ester typically begins with DL-alanine.
Protection of Amino Group: The amino group of DL-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Iodination: The protected alanine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity and consistency.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA), and the benzyl ester can be cleaved using hydrogenation or catalytic transfer hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; palladium on carbon (Pd/C) with hydrogen for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azido, thiocyanato, or amino derivatives.
Deprotected Amino Acids: Free amino acids or peptides after removal of protecting groups.
Peptide Chains: Longer peptide sequences when used in peptide synthesis.
科学的研究の応用
Chemistry
Peptide Synthesis: N-Boc-3-iodo-DL-alanine benzyl ester is widely used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Helps in the design of enzyme inhibitors by incorporating into peptide sequences.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Agents: Incorporated into peptides used in diagnostic imaging and assays.
Industry
Pharmaceutical Manufacturing: Employed in the large-scale synthesis of peptide drugs.
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of N-Boc-3-iodo-DL-alanine benzyl ester primarily involves its role as a synthetic intermediate. It participates in various chemical reactions due to the presence of reactive functional groups:
Iodine Atom: Acts as a leaving group in substitution reactions.
Boc Group: Provides protection to the amino group during synthesis, preventing unwanted side reactions.
Benzyl Ester: Protects the carboxyl group and can be selectively removed under mild conditions.
類似化合物との比較
Similar Compounds
N-Boc-3-chloro-DL-alanine benzyl ester: Similar structure but with a chlorine atom instead of iodine.
N-Boc-3-bromo-DL-alanine benzyl ester: Contains a bromine atom instead of iodine.
N-Boc-3-fluoro-DL-alanine benzyl ester: Features a fluorine atom in place of iodine.
Uniqueness
Reactivity: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester is more reactive in substitution reactions compared to chlorine, bromine, or fluorine, making it a valuable intermediate in organic synthesis.
Versatility: The combination of Boc and benzyl ester protecting groups provides flexibility in multi-step synthetic routes, allowing for selective deprotection and functionalization.
This compound is a crucial compound in the field of organic and peptide chemistry, offering unique reactivity and versatility for various scientific and industrial applications.
特性
IUPAC Name |
benzyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea](/img/structure/B8006710.png)

![disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)

![sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B8006745.png)
![disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)

![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)
![4-Nitrophenyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B8006786.png)



![trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8006816.png)
